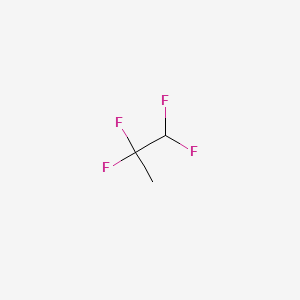

1,1,2,2-Tetrafluoropropane

Übersicht

Beschreibung

1,1,2,2-Tetrafluoropropane is a fluorinated hydrocarbon that is part of a broader class of compounds with significant applications in various industries, particularly as refrigerants, solvents, and in the synthesis of other chemicals. While the specific compound 1,1,2,2-tetrafluoropropane is not directly mentioned in the provided papers, related compounds such as 1,1,1,2-tetrafluoroethane and 2,3,3,3-tetrafluoropropene are discussed, which can provide insights into the properties and behaviors that might be expected from 1,1,2,2-tetrafluoropropane.

Synthesis Analysis

The synthesis of fluorinated hydrocarbons can be complex, involving multiple steps and specific conditions to ensure the desired fluorination pattern. For example, 1,1,1,2-tetrafluoroethane can be prepared with high selectivity through a vapor-phase catalytic reaction of 1,1,1-trifluoro-2-chloroethane with anhydrous hydrogen fluoride over a metal fluoride catalyst . This suggests that a similar approach could potentially be used for the synthesis of 1,1,2,2-tetrafluoropropane, with adjustments to the starting materials and catalysts to achieve the correct placement of fluorine atoms.

Molecular Structure Analysis

The molecular structure of fluorinated hydrocarbons is critical in determining their physical and chemical properties. For instance, the molecular structure of 1,2-difluoro-1,1,2,2-tetrachloroethane has been studied, revealing the presence of trans and gauche isomeric forms . This indicates that 1,1,2,2-tetrafluoropropane may also exhibit different isomeric forms, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

Fluorinated hydrocarbons can participate in various chemical reactions, often influenced by their molecular structure and electronic properties. The tetrafluoropentacene compound, although not the same as 1,1,2,2-tetrafluoropropane, demonstrates the potential for dimerization in solution, which is a type of chemical reaction that could be relevant for other fluorinated compounds . This suggests that 1,1,2,2-tetrafluoropropane might also undergo similar reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated hydrocarbons are influenced by their molecular structures. For example, the weak hydrogen bond network in the 1,1,1,2-tetrafluoroethane dimer provides information on the interactions that stabilize such structures . Additionally, the critical parameters and thermodynamic properties of mixtures involving fluorinated compounds like 1,1,1,2-tetrafluoroethane and 2,3,3,3-tetrafluoropropene have been measured and modeled, which is essential for their application in refrigeration and other industries . These insights into related compounds can help infer the behavior of 1,1,2,2-tetrafluoropropane in various conditions.

Wissenschaftliche Forschungsanwendungen

Enhanced Electrochemical Performance in Batteries

1,1,2,2-Tetrafluoropropane has been utilized in the development of advanced electrolytes for lithium-ion batteries. Luo et al. (2016) found that incorporating a fluorinated solvent based on 1,1,2,2-tetrafluoroethoxy-1,1,2,2-tetrafluoropropane in the electrolyte improved the electrochemical stability and performance of LiNi0.5Mn1.5O4/Li cells. This led to a higher oxidation potential and the formation of a more effective solid-electrolyte interface layer on the cathode, enhancing the overall battery performance (Luo et al., 2016).

Application in NMR Spectroscopy

The nuclear magnetic resonance (NMR) spectrum of 1,1,2,2-tetrafluoroethane provides valuable insights into rotational isomerism, as demonstrated by Cavalli and Abraham (1970). Their analysis of the 1H and 19F spectra in various solvents enabled the evaluation of chemical shifts and coupling constants, contributing significantly to the understanding of molecular structures and dynamics in solution (Cavalli & Abraham, 1970).

Thermodynamic Properties

Yamada, Bozzelli, and Berry (1999) conducted extensive research on the thermodynamic properties of various fluorinated propanes, including 1,1,2,2-tetrafluoropropane. Their study, employing ab initio methods, provided detailed data on enthalpies of formation, entropies, heat capacities, and internal rotational barriers, crucial for understanding the compound's behavior under different conditions (Yamada et al., 1999).

Electrolyte Safety in Lithium-Ion Batteries

Liu et al. (2016) explored the use of 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether in lithium-ion battery electrolytes. Their research indicated that these electrolytes exhibited higher safety profiles and better wettability to battery components compared to conventional electrolytes, with impressive electrochemical performance and potential for practical applications (Liu et al., 2016).

Isothermal Equilibrium Studies

Zhang et al. (2017) studied the isothermal (vapour + liquid) equilibrium of a system involving 1,1,2,2-tetrafluoroethane, providing valuable data for understanding the compound's behavior in mixed phases. Their findings, obtained using the static-analytical method, are crucial for applications where phase behavior plays a significant role, such as in refrigeration and air conditioning systems (Zhang et al., 2017).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,1,2,2-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F4/c1-3(6,7)2(4)5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUSALIIUZARQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074046 | |

| Record name | 1,1,2,2-Tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2,2-Tetrafluoropropane | |

CAS RN |

40723-63-5 | |

| Record name | Propane, 1,1,2,2-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040723635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2,2-Tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-Tetrafluoropropane (FC-254cb) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

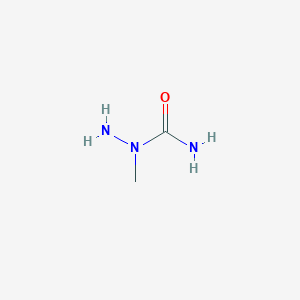

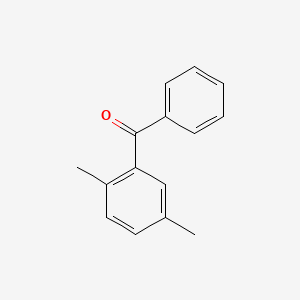

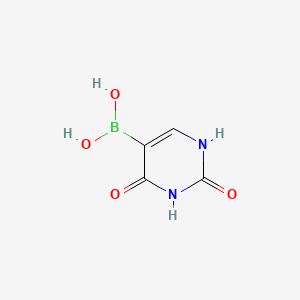

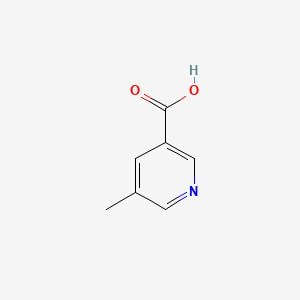

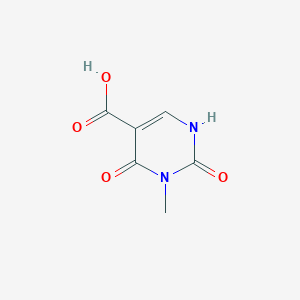

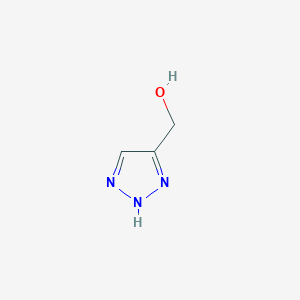

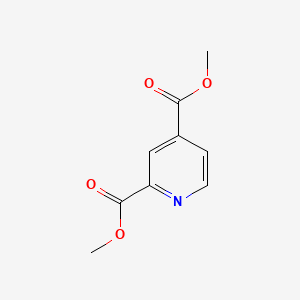

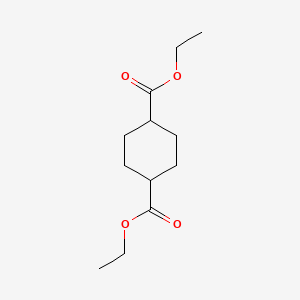

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid](/img/structure/B1295695.png)

![N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B1295707.png)